molecular formula C12H15N3O2S B037443 (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-methylcarbamate CAS No. 120164-20-7

(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-methylcarbamate

Cat. No.: B037443
CAS No.: 120164-20-7
M. Wt: 265.33 g/mol
InChI Key: VSAJCGNEUIENBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) is a chemical compound with the molecular formula C12H14N2O2S It is known for its unique structure, which includes a benzothiazole ring substituted with amino and methyl groups, and a methylcarbamate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the compound with methylcarbamate to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with a similar structure but lacking the amino and methylcarbamate groups.

    2-Aminobenzothiazole: Similar to the parent compound but with an amino group at the 2-position.

    Methylcarbamate Derivatives: Compounds with similar ester functional groups but different aromatic or heterocyclic rings.

Uniqueness

6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring with amino and methylcarbamate groups makes it a versatile compound with diverse applications.

Properties

CAS No.

120164-20-7

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-methylcarbamate

InChI

InChI=1S/C12H15N3O2S/c1-5-6(2)9(17-12(16)14-4)7(3)10-8(5)15-11(13)18-10/h1-4H3,(H2,13,15)(H,14,16)

InChI Key

VSAJCGNEUIENBW-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)NC)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)NC)C

Synonyms

6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) (9CI)

Origin of Product

United States

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